molecular formula C8H15NNaO9S B130262 Galnac-4S, NA CAS No. 157296-97-4

Galnac-4S, NA

Cat. No. B130262
M. Wt: 324.26 g/mol
InChI Key: BQOPYORBHBTHSB-UHFFFAOYSA-N
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Description

Galnac-4S, NA, also known as N-Acetyl-D-galactosamine 4-sulfate, is a compound used as a substrate to identify, differentiate, and characterize N-acetylgalactosamine sulfatase(s) and arylsulfatase(s) . It has a linear formula of C8H14O9NSNa and a molecular weight of 323.25 .


Synthesis Analysis

The synthesis of Galnac-4S, NA involves the use of sulfotransferases . In the biosynthesis of CS/DS containing GalNAc4S6S, three groups of sulfotransferases are involved: chondroitin 4-sulfotransferases (C4STs), dermatan 4-sulfotransferase-1 (D4ST-1), and GalNAc 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) .


Molecular Structure Analysis

The molecular structure of Galnac-4S, NA can be analyzed using negative ion collision-induced dissociation (CID) of underivatized N-glycans . This method has been used to identify structures with GalNAc rather than the more common galactose capping the antennae of hybrid and complex glycans .


Chemical Reactions Analysis

The chemical reactions involving Galnac-4S, NA are characterized by a rapid distribution from plasma to tissue (hours) and a long terminal plasma half-life . The pharmacokinetics of GalNAc-siRNAs are approximately dose-proportional and similar between chemical stabilizing methods .

Scientific Research Applications

1. Role in Glycosylation and Enzymatic Processes

GalNAc-4S is involved in various glycosylation processes, significantly impacting the structure and function of glycoproteins and glycolipids. Mikami et al. (2003) studied the specificities of human chondroitin/dermatan N-acetylgalactosamine 4-O-sulfotransferases, demonstrating the role of GalNAc-4S in the sulfation of glycosaminoglycans, a key process in the biosynthesis of chondroitin and dermatan sulfate (Mikami et al., 2003). This sulfation is crucial for the formation of mature glycosaminoglycan chains.

2. Imaging and Visualization in Cell Biology

GalNAc-4S plays a significant role in cell biology, particularly in imaging and visualization techniques. Chang et al. (2007) applied bioorthogonal chemical reporter techniques to image cell surface glycans, using GalNAc as one of the reporters. This method demonstrates the utility of GalNAc-4S in visualizing and studying cell surface glycans (Chang et al., 2007).

3. Understanding Glycosyltransferase Activity

Bennett et al. (1998) cloned and characterized a human UDP-GalNAc:polypeptideN-acetylgalactosaminyltransferase, known as GalNAc-T4. This enzyme plays a critical role in the O-glycosylation process, crucial for various biological functions (Bennett et al., 1998).

4. Role in RNAi-mediated Gene Silencing

5. Contribution to Nuclear Protein Modification

Cejas et al. (2018) explored the biosynthesis of O-N-acetylgalactosamine glycans in human cell nuclei, suggesting a novel post-translational modification of nuclear proteins. This finding sheds light on the role of GalNAc-4S in regulating gene expression and cellular physiology (Cejas et al., 2018).

Future Directions

Research on Galnac-4S, NA has shown promising clues to the development of possible measures to treat various abnormal conditions . These include central nervous system injury, cancer development, abnormal tissue fibrosis, development of osteoporosis, and infection with viruses or nematodes .

properties

InChI

InChI=1S/C8H15NO9S.Na/c1-4(12)9-5(2-10)7(14)8(6(13)3-11)18-19(15,16)17;/h2,5-8,11,13-14H,3H2,1H3,(H,9,12)(H,15,16,17);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOPYORBHBTHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NNaO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585069
Record name PUBCHEM_16218938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galnac-4S, NA

CAS RN

157296-97-4
Record name PUBCHEM_16218938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
NX Arndt, J Tiralongo, PD Madge… - Journal of cellular …, 2011 - Wiley Online Library
Currently there is only a modest level knowledge of the glycosylation status of immortalised cell lines that are commonly used in cancer biology as well as their binding affinities to …
Number of citations: 68 onlinelibrary.wiley.com
T Zhao, J Zhang, X Liu, F Wang - RSC Advances, 2015 - pubs.rsc.org
An electrophoretically mediated microanalysis (EMMA) protocol for the determination of different chondroitin sulfate (CS) origins based on the difference in the content of unsaturated …
Number of citations: 7 pubs.rsc.org
C Bendazzoli, L Liverani, F Spelta, M Prandi… - … of pharmaceutical and …, 2010 - Elsevier
… In particular, ΔUA→GalNAc-4S Na 2 and ΔUA→GalNAc-6S Na 2 were selected for quantitation of CS and DS because of their significant response and short migration time (less than …
Number of citations: 16 www.sciencedirect.com
S Zhang, G Zhou, X Zhang, D Chen, J Liu, X Liu - Carbohydrate polymers, 2019 - Elsevier
… GalNAc-4S Na 2 , CSA; ΔUA-2S→GalNAc-4S Na 3 , CSB; ΔUA→GalNAc-6S Na 2 , CSC; ΔUA-2S→GalNAc-6S Na 3 , CSD; ΔUA→GalNAc-4S,6S Na 3 , CSE). The results showed that …
Number of citations: 7 www.sciencedirect.com
N Volpi - Analytical biochemistry, 2010 - Elsevier
In this study, we developed an on-line reverse-phase high-performance liquid chromatography–electrospray ionization–mass spectrometry (RP–HPLC–ESI–MS) separation and …
Number of citations: 91 www.sciencedirect.com
DMP De Oliveira, L Hartley-Tassell, A Everest-Dass… - MBio, 2017 - Am Soc Microbiol
Streptococcus pyogenes (group A streptococcus [GAS]) is responsible for over 500,000 deaths worldwide each year. The highly virulent M1T1 GAS clone is one of the most frequently …
Number of citations: 29 journals.asm.org

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